molecular formula C14H22O2 B7969189 1-(4-Butoxyphenyl)butan-1-ol

1-(4-Butoxyphenyl)butan-1-ol

Cat. No.: B7969189
M. Wt: 222.32 g/mol
InChI Key: KVZFXAKQZJTNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)butan-1-ol is a secondary alcohol featuring a butoxyphenyl substituent. This compound combines a hydrophobic butoxy chain with a polar hydroxyl group, making it relevant in pharmaceutical and agrochemical research. Its physicochemical properties, such as boiling point and solubility, are influenced by the aromatic ring and alkyl chain length.

Properties

IUPAC Name

1-(4-butoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-11-16-13-9-7-12(8-10-13)14(15)6-4-2/h7-10,14-15H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZFXAKQZJTNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: -78°C to room temperature

    Reagents: 4-butoxybenzaldehyde, butylmagnesium bromide, water

Industrial Production Methods: Industrial production of 1-(4-Butoxyphenyl)butan-1-ol often involves large-scale Grignard reactions, where the reagents are added in a controlled manner to ensure high yield and purity. The process may include:

    Catalysts: Transition metal catalysts to enhance reaction efficiency

    Purification: Distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Thionyl chloride for conversion to alkyl chlorides

Major Products Formed:

    Oxidation: 1-(4-Butoxyphenyl)butan-1-one

    Reduction: 1-(4-Butoxyphenyl)butane

    Substitution: 1-(4-Butoxyphenyl)butyl chloride

Scientific Research Applications

1-(4-Butoxyphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Key Substituents Functional Groups Applications/Properties References
1-(4-Butoxyphenyl)butan-1-ol 4-butoxyphenyl, butanol chain Ether, secondary alcohol Potential pharmaceutical intermediate
Dyclonine Hydrochloride 4-butoxyphenyl, piperidinyl ketone Ether, ketone, amine Topical anesthetic
4-(4-Chlorophenyl)sulfanylbutan-1-ol 4-chlorophenyl, sulfanyl group Thioether, primary alcohol Agrochemical intermediate
4-[(4-Methylphenyl)amino]butan-1-ol 4-methylphenyl, amino group Amine, primary alcohol Drug design (enhanced bioactivity)
4-BUTOXYBUTAN-1-OL Butoxy chain Ether, primary alcohol Solvent or surfactant candidate

Physicochemical Properties

  • Boiling Point : The boiling point of 1-(4-Butoxyphenyl)butan-1-ol is expected to be higher than linear alcohols like butan-1-ol (117.7°C) due to its aromatic ring and longer chain . However, branching in isomers (e.g., butan-2-ol) reduces boiling points .
  • Solubility: The butoxyphenyl group enhances lipophilicity compared to unsubstituted butanols, reducing water solubility but improving miscibility with organic solvents .

Pharmaceutical Relevance

  • Dyclonine Hydrochloride demonstrates the importance of the 4-butoxyphenyl group in enhancing membrane permeability for topical anesthetics . This suggests that 1-(4-Butoxyphenyl)butan-1-ol could serve as a precursor for similar bioactive molecules.
  • Amino-substituted analogs (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) show promise in drug design due to improved selectivity and metabolic stability .

Agrochemical Potential

  • Sulfanyl-substituted alcohols like 4-(4-chlorophenyl)sulfanylbutan-1-ol are intermediates in fungicide synthesis . The target compound’s ether group may offer similar utility with reduced toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.